Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl-
Overview
Description
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is a chemical compound with the molecular formula C20H17O3P It is characterized by the presence of a phosphine oxide group attached to a 2,3-dihydro-1,4-benzodioxin-6-yl moiety and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the desired phosphine oxide compound .
Industrial Production Methods
Industrial production methods for phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- can undergo various types of chemical reactions, including:
Oxidation: The phosphine oxide group can be further oxidized under specific conditions.
Reduction: Reduction reactions can target the phosphine oxide group or other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, particularly involving the phenyl groups or the benzodioxin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride (LiAlH4), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like DMF, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phosphine oxide group may yield higher oxidation state compounds, while reduction can lead to the formation of phosphine derivatives.
Scientific Research Applications
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- has several scientific research applications, including:
Chemistry: It is used as a ligand in various catalytic reactions, including asymmetric synthesis and cross-coupling reactions.
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- involves its interaction with molecular targets through its phosphine oxide group and aromatic moieties. These interactions can influence various biochemical pathways, including enzyme activity and signal transduction. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key aspect of its mechanism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- include:
Phosphine oxide, diphenyl-: Lacks the benzodioxin moiety, making it less structurally complex.
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)phenyl-: Contains only one phenyl group, altering its chemical properties.
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)dimethyl-: Features methyl groups instead of phenyl groups, affecting its reactivity.
Uniqueness
Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- is unique due to the presence of both the benzodioxin moiety and two phenyl groups, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
6-diphenylphosphoryl-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17O3P/c21-24(16-7-3-1-4-8-16,17-9-5-2-6-10-17)18-11-12-19-20(15-18)23-14-13-22-19/h1-12,15H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSJVLSIOQOCGR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17O3P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60476308 | |
Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445380-60-9 | |
Record name | Phosphine oxide, (2,3-dihydro-1,4-benzodioxin-6-yl)diphenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60476308 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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